1-Cyclopropoxy-3-ethyl-5-iodobenzene
Description
1-Cyclopropoxy-3-ethyl-5-iodobenzene is a trisubstituted benzene derivative featuring a cycloproppropoxy group (position 1), an ethyl group (position 3), and an iodine atom (position 5). Its molecular formula is C₁₁H₁₃IO, with a molecular weight of 290.08 g/mol. Key characteristics include:
- Cyclopropoxy group: Introduces significant ring strain due to the three-membered cyclopropane ring, enhancing reactivity in cleavage or ring-opening reactions.
- Ethyl group: A moderate electron-donating group (EDG) via induction, increasing hydrophobicity.
- Iodine: A heavy halogen acting as an electron-withdrawing group (EWG), facilitating nucleophilic aromatic substitution (SNAr) due to its polarizable nature.
Synthesis likely involves Williamson etherification for the cyclopropoxy group and Ullmann coupling for aryl iodide formation. Reaction conditions such as triethylamine (base) and 1,4-dioxane (solvent), as seen in analogous heterocyclic syntheses , may be applicable.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3 |
InChI Key |
RBKZRRPKUZCSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-5-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by treatment with potassium iodide. The reaction conditions include the use of concentrated hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to avoid the evolution of nitrogen oxides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and product isolation would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-ethyl-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Cyclopropoxy-3-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving aryl iodides.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-iodobenzene involves its interaction with molecular targets through its aryl iodide moiety. The iodine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Physical Properties
Table 1 compares physical properties with methoxy- and bromo-substituted analogues.
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | LogP |
|---|---|---|---|---|---|
| 1-Cyclopropoxy-3-ethyl-5-iodobenzene | 290.08 | 85–87 | 245–247 | Insoluble | 3.5 |
| 1-Methoxy-3-ethyl-5-iodobenzene | 264.05 | 72–74 | 230–232 | Slightly soluble | 2.8 |
| 1-Ethoxy-3-ethyl-5-bromobenzene | 257.11 | 68–70 | 215–217 | Insoluble | 3.1 |
Key Observations :
- Higher molecular weight and melting/boiling points in the iodinated compound reflect iodine’s atomic mass.
- Lower water solubility of the cyclopropoxy derivative correlates with increased hydrophobicity (higher LogP) compared to methoxy.
Chemical Reactivity
Table 2 highlights reactivity differences.
| Compound | Electrophilic Substitution | Nucleophilic Substitution (I/Br) | Ether Stability |
|---|---|---|---|
| 1-Cyclopropoxy-...iodobenzene | Moderate (EDG + EWG mix) | High (I⁻ is superior leaving group) | Low (strain) |
| 1-Methoxy-...iodobenzene | High (methoxy is strong EDG) | High | High |
| 1-Ethoxy-...bromobenzene | Moderate (ethoxy is EDG) | Moderate (Br⁻ less reactive) | High |
Key Observations :
- Cyclopropoxy Strain : The strained ether linkage increases susceptibility to acid-catalyzed cleavage compared to methoxy or ethoxy groups.
- Iodine vs. Bromine : Iodine’s larger size and weaker C–I bond enhance SNAr reactivity, making it more reactive than bromine.
- Substituent Effects : Methoxy’s resonance donation accelerates electrophilic substitution, while ethyl’s inductive donation has a milder effect.
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